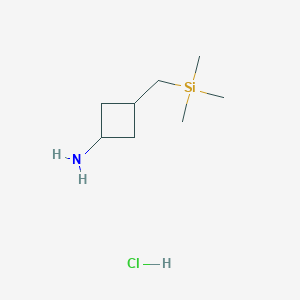

3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H19NSi·HCl. It is a derivative of cyclobutanamine, where the amine group is

Actividad Biológica

3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a trimethylsilylmethyl group and an amine functional group. This structure enhances its stability and solubility, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interactions with biological macromolecules, including enzymes and receptors. The trimethylsilyl group can influence the compound's reactivity and binding affinity, which may lead to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological processes.

Case Studies

- Neuropharmacological Studies : Research has indicated that derivatives of cyclobutane compounds exhibit neuroprotective effects. For instance, studies have shown that similar compounds can modulate GABA_A receptor activity, suggesting potential applications in treating anxiety disorders.

- Anticancer Activity : Some studies highlight the potential of cyclobutane derivatives in cancer therapy by inducing apoptosis in cancer cells through the modulation of cell signaling pathways .

- Synthesis of Arginase Inhibitors : The compound has been explored in the synthesis of potent arginase inhibitors, which are crucial in the treatment of certain cancers and inflammatory diseases .

Biological Activity Data Table

Applications in Scientific Research

The compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique properties allow it to be utilized in:

- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.

- Biochemical Research : To study enzyme mechanisms and interactions, aiding in understanding biological processes at the molecular level.

- Material Science : In developing new materials with enhanced properties through functionalization.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Catalysis and Synthesis: Compounds similar to 3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride can catalyze chemical reactions. Bis(trimethylsilyl) amides have been used as catalysts for intramolecular alkene hydroaminations, demonstrating the potential of silylmethyl-substituted compounds in facilitating stereocontrolled chemical transformations.

- Medicinal Chemistry Applications: Cyclobutane-containing compounds, including those derived from this compound, are of interest in medicinal chemistry because of their presence in biologically active compounds. Synthesizing these compounds in a diastereo- and enantioselective manner could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Potential Therapeutic Agent

1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride has been discussed as a potential therapeutic agent targeting specific biological pathways, such as Cbl-B inhibition in cancer treatment.

Other potential applications

- Continued research into the compound's properties may reveal further applications in medicinal chemistry or materials science.

Propiedades

IUPAC Name |

3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NSi.ClH/c1-10(2,3)6-7-4-8(9)5-7;/h7-8H,4-6,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATGRDVKDDKEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1CC(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.